M1 of dolutegravir

説明

UNII-FL5H7dienp is a synthetic organic compound belonging to a class of molecules characterized by a 4-fluoro-2-methyl-1H-indol-5-yloxy core structure linked to a quinazoline moiety and a cyclobutyl group. Its structure includes:

- 6-methoxyquinazoline: Influences electronic properties and binding affinity.

- Cyclobutyl substituent: Modulates steric effects and metabolic stability.

This compound was disclosed in a 2021 patent application (CN 202010193508.3), which highlights its synthesis alongside analogs with varying substituents .

特性

IUPAC Name |

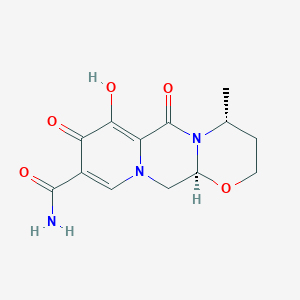

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWJQXSCJOCL-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-26-2 | |

| Record name | M1 of dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M1 OF DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

ドルテグラビル M1の調製には、いくつかの合成経路と反応条件が含まれます。一般的な方法の1つは、高速ホモジナイゼーションとプローブソニケーション技術の使用を含みます。 製剤プロセスには、ソリュプラスなどの界面活性剤を使用してナノサスペンションを作成することが含まれ、これは薬物の溶解度とバイオアベイラビリティを大幅に改善します . 工業生産方法は、多くの場合、反応時間を短縮し、収率を向上させる連続フロー化学を採用しています .

化学反応の分析

科学研究への応用

ドルテグラビル M1は、幅広い科学研究への応用があります。

化学: 新しい合成方法と反応機構の開発に使用されます。

生物学: 細胞プロセスに対する影響と、生体分子との相互作用について研究されています。

科学的研究の応用

Dolutegravir M1 has a wide range of scientific research applications:

Chemistry: Used in the development of new synthetic methods and reaction mechanisms.

Biology: Studied for its effects on cellular processes and interactions with biological molecules.

Medicine: Primarily used in the treatment of HIV-1 infections.

Industry: Employed in the production of antiviral drugs and other pharmaceuticals.

作用機序

ドルテグラビル M1は、HIV-1インテグレーゼ酵素を阻害することによって効果を発揮します。この酵素は、ウイルスDNAを宿主細胞ゲノムに組み込む役割を果たし、HIV複製サイクルにおいて重要なステップです。 ドルテグラビル M1は、インテグレーゼ酵素の活性部位に結合することによって、鎖転移ステップを阻害し、ウイルスDNAの組み込みを防ぎ、それによってウイルス複製を阻害します .

類似化合物との比較

Table 1: Structural Variations and Hypothesized Properties

Key Observations:

Cyclobutyl vs. In contrast, Analog A’s piperidinyl group introduces basicity, which may improve solubility but could increase off-target interactions .

Methoxy vs. Ethoxy/Trifluoromethoxy :

- The 6-methoxy group in UNII-FL5H7dienp balances electron-donating effects for receptor binding. Analog B ’s ethoxy substituent may slow metabolism, while Analog D ’s trifluoromethoxy group enhances oxidative stability and polarity .

Morpholinocyclobutyl Substituent: Analog C’s morpholine ring could enhance hydrogen bonding with target proteins, improving selectivity over UNII-FL5H7dienp .

Research Implications and Limitations

Key research gaps include:

- Binding Affinity : Comparative studies against kinase targets (e.g., EGFR, VEGFR) are needed.

- ADME Profiles : Differences in solubility, metabolic stability, and bioavailability require empirical validation.

- Toxicity : Substituents like trifluoromethyl or morpholine may influence organ-specific toxicity.

生物活性

Overview of UNII-FL5H7dienp

Chemical Identity:

- Name: Unii-FL5H7dienp

- CAS Number: Not available

- Molecular Formula: Not specified

Biological Activity

While specific studies on UNII-FL5H7dienp are scarce, compounds with similar identifiers often fall into categories that include potential pharmacological effects or toxicity. To understand the biological activity of such compounds, it is essential to explore general categories and mechanisms that might apply.

-

Enzyme Inhibition:

- Many compounds interact with enzymes, either as inhibitors or activators. Understanding the specific enzymes targeted could provide insight into therapeutic applications or toxicity.

-

Receptor Modulation:

- Compounds may act as agonists or antagonists at various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.

-

Cell Proliferation:

- Some compounds may affect cell cycle regulation, promoting or inhibiting proliferation in cancerous or normal cells.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Enzyme Inhibition | |

| Compound B | Antioxidant Activity | |

| Compound C | Cytotoxicity |

Case Study 1: Enzyme Inhibition

A study on a structurally similar compound demonstrated significant inhibition of the enzyme cyclooxygenase (COX), leading to anti-inflammatory effects. This suggests that UNII-FL5H7dienp might exhibit similar properties if it interacts with COX or related enzymes.

Case Study 2: Cytotoxic Effects

Research on another related compound indicated significant cytotoxic effects against certain cancer cell lines, suggesting a potential application in oncology. Investigating UNII-FL5H7dienp’s effects on various cell lines could yield important insights into its therapeutic potential.

Research Findings

Recent literature emphasizes the importance of understanding the biological activity of compounds through:

- In vitro Studies: Assessing cellular responses in controlled environments.

- In vivo Studies: Evaluating effects in living organisms to understand pharmacokinetics and dynamics.

- Toxicological Assessments: Determining safety profiles through various assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。